molecular formula C18H16N4O5 B11325574 N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide

Cat. No.: B11325574
M. Wt: 368.3 g/mol
InChI Key: ZFJQEQHQKFSVAS-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, a nitrobenzamide group, and an ethoxy-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a nitrile oxide, with an appropriate dipolarophile under controlled conditions.

    Introduction of the Ethoxy-Methylphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where the ethoxy-methylphenyl group is introduced onto the oxadiazole ring.

    Attachment of the Nitrobenzamide Group: This step involves the coupling of the oxadiazole intermediate with a nitrobenzoyl chloride derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide is unique due to its combination of an oxadiazole ring and nitrobenzamide group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C18H16N4O5

Molecular Weight

368.3 g/mol

IUPAC Name

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide

InChI

InChI=1S/C18H16N4O5/c1-3-26-15-9-6-13(10-11(15)2)16-17(21-27-20-16)19-18(23)12-4-7-14(8-5-12)22(24)25/h4-10H,3H2,1-2H3,(H,19,21,23)

InChI Key

ZFJQEQHQKFSVAS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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